molecular formula C15H23N5O2S B6696652 N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine

N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine

Cat. No.: B6696652
M. Wt: 337.4 g/mol
InChI Key: CMAMGSBCJFXNHX-UHFFFAOYSA-N
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Description

N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a morpholine ring, and an oxadiazole ring

Properties

IUPAC Name

N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-4-19(5-2)15-16-8-12(23-15)9-20-6-7-21-10-13(20)14-17-11(3)18-22-14/h8,13H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMGSBCJFXNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)CN2CCOCC2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The morpholine ring can be introduced via nucleophilic substitution reactions, and the oxadiazole ring is often synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and potential biological activities. This structural complexity makes it a versatile compound for various scientific research applications.

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